![molecular formula C13H12BrClN2O3 B044224 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-88-2](/img/structure/B44224.png)
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, also known as BRD73954, is a chemical compound that has been used in scientific research for various purposes.
Mecanismo De Acción
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione binds to the ATP-binding site of PAK4, inhibiting its activity and leading to the inhibition of downstream signaling pathways. This results in the suppression of cell migration, invasion, and proliferation, which are processes that are often dysregulated in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to have potent antiproliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in mouse models of breast and lung cancer. In addition, 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its selectivity for PAK4, which allows for the specific inhibition of this protein kinase without affecting other kinases. However, one limitation is that it may not be effective against all types of cancer cells, as some cells may have developed resistance to PAK4 inhibition.
Direcciones Futuras
There are several future directions for research related to 1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione. One direction is to investigate its potential as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Another direction is to study its effects on other cellular processes that are regulated by PAK4, such as autophagy and the immune response. Additionally, further research is needed to optimize the synthesis method and develop more potent and selective PAK4 inhibitors.
Métodos De Síntesis
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with malononitrile, followed by the reaction with chloroacetyl chloride, and then cyclization with ammonium acetate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione has been used in scientific research for various purposes, including as a chemical probe for the study of protein-protein interactions, as an inhibitor of protein kinases, and as a potential anticancer agent. It has been shown to selectively inhibit the activity of a specific protein kinase called PAK4, which is involved in various cellular processes such as cell migration, invasion, and proliferation.
Propiedades
Número CAS |
121593-88-2 |
|---|---|
Nombre del producto |
1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C13H12BrClN2O3 |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
1-[(3-bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12BrClN2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
Clave InChI |
UGFCGEFMYNAGSV-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Br)Cl |
Sinónimos |
6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



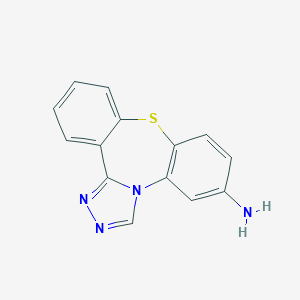
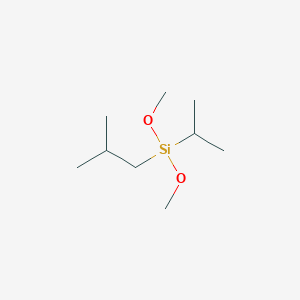
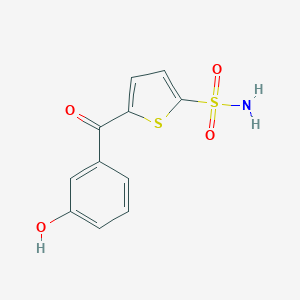
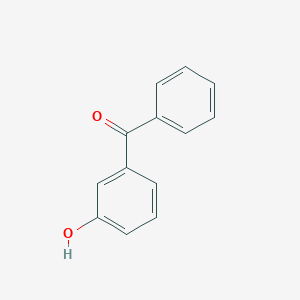
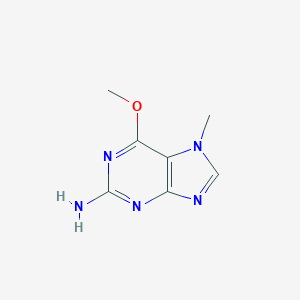
![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)
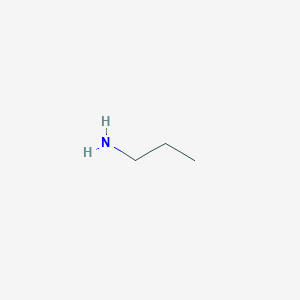
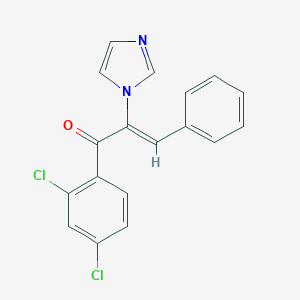
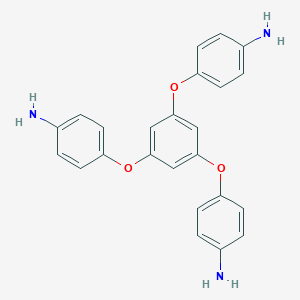
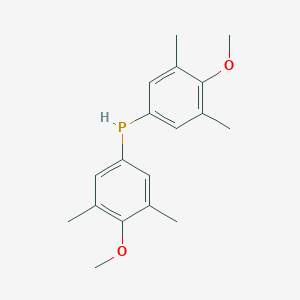
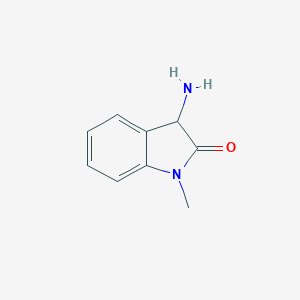
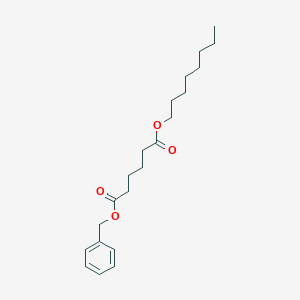
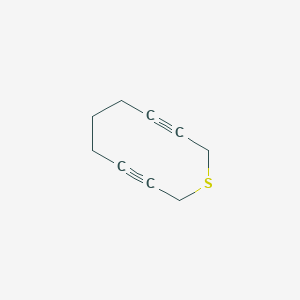
![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)